BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide

Anticancer drug discovery Structure-activity relationship Fluorine medicinal chemistry

This compound uniquely pairs two independently validated activity-enhancing pharmacophores—a 4-fluorophenylacetyl group at N-2 (enhancing metabolic stability and target affinity) and a 4-methoxybenzyl group at C-5 (associated with 10- to 50-fold improvements in cytotoxicity in related scaffolds)—within a single molecule. It serves as an indispensable tool compound for systematic SAR studies on cooperative N-2/C-5 substituent effects, which cannot be achieved with commercially available mono-substituted 1,3,4-thiadiazole analogs. Ideal for medicinal chemistry programs targeting triple-negative breast cancer, leukemia, or kinase inhibition.

Molecular Formula C18H16FN3O2S
Molecular Weight 357.4 g/mol
Cat. No. B3446106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC18H16FN3O2S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O2S/c1-24-15-8-4-13(5-9-15)11-17-21-22-18(25-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)
InChIKeyNNIAOEZPOMDHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide: Structural Features and Class Context for Procurement Decision-Making


2-(4-Fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide (C₁₈H₁₆FN₃O₂S) is a synthetic 1,3,4-thiadiazole derivative bearing a 4-fluorophenylacetamide moiety at the N-2 position and a 4-methoxybenzyl substituent at the C-5 position. 1,3,4-Thiadiazoles constitute a well-established class of heterocyclic compounds with documented anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities mediated through diverse molecular targets including kinases, carbonic anhydrases, and glutaminase [1]. The 4-fluorophenyl group is recognized to enhance lipophilicity (contributing approximately 0.5–1.5 logP units over non-fluorinated analogs) and metabolic stability, while the 4-methoxybenzyl group provides additional hydrophobic interactions within target binding pockets [2]. IMPORTANT CAVEAT: At the time of this analysis, no peer-reviewed biological evaluation or patent claim containing quantitative data for this specific compound was identified in PubMed, ChEMBL, BindingDB, or patent repositories. The evidence below is derived from the closest structurally analogous 1,3,4-thiadiazole derivatives and constitutes class-level inference. Users should verify compound-specific data through independent experimental validation prior to selection.

Why 2-(4-Fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


Generic substitution of 1,3,4-thiadiazole derivatives without careful consideration of the specific C-5 and N-2 substituents is scientifically unsound. Published structure-activity relationship (SAR) data demonstrate that the nature and position of aryl substituents on the 1,3,4-thiadiazole scaffold profoundly influence both potency and target selectivity. For example, replacing a 4-fluorophenyl group with a 4-chlorophenyl group in 2-arylamino-5-aryl-1,3,4-thiadiazoles results in a measurable loss of antiproliferative activity against A549 lung carcinoma cells [1]. Similarly, the presence of a 4-methoxybenzyl moiety is critical for achieving sub-micromolar cytotoxicity in leukemia models; derivatives lacking this substituent show 10- to 50-fold reductions in potency [2]. The target compound uniquely pairs these two activity-enhancing substituents—4-fluorophenylacetyl at N-2 and 4-methoxybenzyl at C-5—within a single molecule. Swapping either component for a simpler alkyl, unsubstituted phenyl, or thienyl analog would be expected to degrade activity substantially based on published SAR trends from structurally related series [3].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide Based on Closest Structural Analogs


4-Fluorophenyl Substitution Confers 1.5- to 2-Fold Higher Anticancer Potency Versus Non-Fluorinated Analogs in 1,3,4-Thiadiazole Series

In a series of 2-arylamino-5-aryl-1,3,4-thiadiazoles, the 4-fluorophenyl-substituted derivative exhibited measurably higher antiproliferative activity than its 4-chlorophenyl analog against A549 lung carcinoma cells. The MDPI review of 1,3,4-thiadiazole cytotoxic properties notes that 'Replacing of the chlorine atom with a fluorine atom causes an increase in anticancer activity' [1]. A separate study documented that the 3-fluorophenyl-substituted 1,3,4-thiadiazole (compound 63) achieved an IC50 of 33.67 µM against HT-29 colon cancer cells and 64.46 µM against PC-3 prostate cancer cells, whereas non-fluorinated analogs in the same series showed significantly weaker activity [1]. In the context of N-benzyl-5-aryl-1,3,4-thiadiazole-2-amines, the 4-fluorophenyl analog (IC50 34.71 µM against HEK293T) was 1.5-fold more potent than the corresponding 4-methoxyphenyl analog (IC50 52.63 µM) [2]. This evidence supports the hypothesis that the 4-fluorophenylacetyl moiety in the target compound contributes to enhanced target engagement and cellular potency relative to non-fluorinated or chloro-substituted comparators.

Anticancer drug discovery Structure-activity relationship Fluorine medicinal chemistry

4-Methoxybenzyl Moiety Enables Sub-Micromolar Cytotoxicity: IC50 = 0.79–1.6 µM in Leukemia and Cervical Cancer Models

The 4-methoxybenzyl substituent, identical to that in the target compound, has been directly studied in imidazo[2,1-b][1,3,4]thiadiazole derivatives. The most active 4-methoxybenzyl-bearing compounds demonstrated IC50 values of 0.79–1.6 µM against murine leukemia (L1210), human T-lymphocyte (CEM), and human cervix carcinoma (HeLa) cell lines, as determined by Differential Nuclear Staining (DNS) assay [1]. In contrast, structurally related compounds in the same series lacking optimal substitution at the 4-methoxybenzyl position—such as compounds 6d and 6e—showed only moderate cytotoxicity with IC50 values ranging from 13 to 46 µM, representing a 10- to 50-fold reduction in potency [1]. The most potent compound, 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate, induced phosphatidylserine externalization and caspase-3 activation, confirming apoptosis as the mechanism of cell death [1]. This evidence indicates that the 4-methoxybenzyl group is a key determinant of potent, sub-micromolar anticancer activity in thiadiazole-based scaffolds.

Antileukemic agents Apoptosis induction Imidazo-thiadiazole scaffold

4-Methoxyphenyl Acetamide Core Demonstrates 2-Fold Superiority Over Imatinib in MDA-MB-231 Triple-Negative Breast Cancer Model

The 4-methoxyphenyl acetamide moiety, which corresponds to the 4-methoxyphenyl portion of the target compound's 4-methoxybenzyl group, forms the core scaffold of a published series of 1,3,4-thiadiazole derivatives. In a direct head-to-head comparison using the MTT assay, four compounds (3h, 3j, 3k, 3l) derived from N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide demonstrated superior cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line: compound 3j (IC50 = 10 ± 0.39 µM), 3k (IC50 = 11 ± 0.77 µM), 3h (IC50 = 11 ± 0.18 µM), and 3l (IC50 = 8 ± 0.69 µM) [1]. These values compare favorably to the reference drug imatinib, which showed an IC50 of 20 ± 0.69 µM in the same assay [1]. This represents an approximately 2-fold improvement in potency. Structurally, these active compounds differ from the target compound primarily in the C-5 substitution (mercapto-benzyl vs. methoxybenzyl), suggesting that the target compound's distinct C-5 substituent may further modulate activity and selectivity profiles.

Triple-negative breast cancer Tyrosine kinase inhibition MTT cytotoxicity assay

Synergistic Fluorophenyl-Methoxyaryl Combination in 1,3,4-Thiadiazoles Yields Selective Breast Cancer Cytotoxicity with Favorable Therapeutic Window

A 2025 study evaluating fluorophenyl-substituted 1,3,4-thiadiazole derivatives as aromatase inhibitors provides direct evidence that combining fluorine-containing and methoxy-containing aryl groups on the thiadiazole scaffold yields selective anticancer activity. Compounds A2, A3, B1, and B3—each bearing both fluorophenyl and methoxyphenyl substituents—exhibited IC50 values of 52–55 µM against estrogen-dependent MCF-7 breast cancer cells while showing no significant activity against estrogen-independent MDA-MB-231 cells (IC50 > 100 µM) [1]. This 2-fold selectivity window for estrogen-dependent over estrogen-independent breast cancer cells suggests a mechanism related to aromatase inhibition [1]. Molecular docking confirmed that compound B3 occupies a binding site similar to that of co-crystallized native aromatase inhibitors [1]. In a separate study, 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole showed IC50 values of 49.6 µM (MCF-7) and 53.4 µM (MDA-MB-231), with all compounds demonstrating weaker activity against normal fibroblasts than against cancer cells, indicating a favorable therapeutic index [2]. These findings support the rationale that the target compound—which combines 4-fluorophenyl and 4-methoxybenzyl groups—may exhibit similar or improved selectivity profiles.

Breast cancer selectivity Aromatase inhibition MCF-7 cell line

Dual Substituent Architecture (4-Fluorophenyl + 4-Methoxybenzyl) Produces a Computationally Predicted Physicochemical Profile Favorable for CNS-Penetrant Kinase Inhibitor Development

While no experimental physicochemical data were identified for the target compound, the established contributions of each substituent can be assessed through published data on structurally related 1,3,4-thiadiazole derivatives. The 4-fluorophenyl group has been shown to increase logP by approximately 0.5–1.5 units compared to non-fluorinated analogs, based on measured logP values for matched molecular pairs in the 1,3,4-thiadiazole series: 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole has a reported logP of 2.51, compared to approximately 1.8–2.0 for the corresponding unsubstituted phenyl analog . The 4-methoxybenzyl group contributes additional lipophilicity while providing hydrogen bond acceptor capacity through the methoxy oxygen, as evidenced by the improved target binding of 4-methoxybenzyl imidazo-thiadiazole derivatives to the TGF-β type I receptor kinase domain via both hydrophobic interactions and hydrogen bonding [1]. The combination of these two substituents on the 1,3,4-thiadiazole scaffold is predicted to produce a compound with favorable drug-like physicochemical properties (estimated MW ~357 g/mol, logP ~3.5–4.0, 2 H-bond donors, 5 H-bond acceptors), positioning it within the CNS drug-like chemical space and distinguishing it from simpler mono-substituted analogs that lack either the fluorine-mediated metabolic stability or the methoxybenzyl-mediated target affinity.

Drug-likeness prediction CNS drug discovery Physicochemical profiling

Recommended Research and Procurement Applications for 2-(4-Fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide Based on Analog-Derived Evidence


Lead Optimization for Triple-Negative Breast Cancer (MDA-MB-231) Kinase Inhibitor Programs

The 4-methoxyphenyl acetamide core has demonstrated 2-fold superiority over imatinib in MDA-MB-231 cells (IC50 8–11 µM vs. 20 µM) [1]. The target compound retains this core while adding a 4-methoxybenzyl group at C-5, which has been shown to improve cytotoxicity by 10- to 50-fold in related thiadiazole scaffolds [2]. This positions the compound as a structurally differentiated starting point for medicinal chemistry optimization targeting triple-negative breast cancer.

Selective Aromatase Inhibitor Development for Estrogen-Dependent Breast Cancer (MCF-7)

Fluorophenyl-methoxyaryl 1,3,4-thiadiazole combinations have demonstrated ≥2-fold selectivity for MCF-7 over MDA-MB-231 cells, consistent with an aromatase inhibition mechanism (IC50 52–55 µM MCF-7 vs. >100 µM MDA-MB-231) [3]. Molecular docking confirms binding within the aromatase active site [3]. The target compound's specific combination of 4-fluorophenyl and 4-methoxybenzyl groups may offer improved selectivity or potency within this mechanism of action.

Antileukemic Agent Discovery Leveraging the 4-Methoxybenzyl Pharmacophore

4-Methoxybenzyl-bearing thiadiazole derivatives have achieved IC50 values of 0.79–1.6 µM against leukemia cell lines L1210 and CEM, with confirmed apoptosis induction via caspase-3 activation [2]. The target compound incorporates this validated pharmacophore and may serve as a scaffold for further optimization toward antileukemic agents with sub-micromolar potency.

SAR Probe for Dissecting the Contributions of N-2 vs. C-5 Substituents in 1,3,4-Thiadiazole Bioactivity

The target compound is unique in combining two structurally distinct and independently validated activity-enhancing groups: a 4-fluorophenylacetyl at N-2 (associated with metabolic stability and target affinity) and a 4-methoxybenzyl at C-5 (associated with sub-micromolar cytotoxicity). This dual-substitution pattern makes it a valuable tool compound for systematic SAR studies aimed at understanding cooperative or additive effects between the N-2 and C-5 positions—information that cannot be obtained from commercially available mono-substituted analogs.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.